1-(2-methylpiperidin-1-yl)-2-thiophen-2-ylethanone
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Overview
Description
1-(2-Methylpiperidin-1-yl)-2-thiophen-2-ylethanone is a chemical compound that features a piperidine ring substituted with a methyl group and a thiophene ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylpiperidin-1-yl)-2-thiophen-2-ylethanone can be synthesized through a multi-step process involving the formation of the piperidine ring, followed by the introduction of the thiophene ring and the ethanone group. One common method involves the reaction of 2-methylpiperidine with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylpiperidin-1-yl)-2-thiophen-2-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Methylpiperidin-1-yl)-2-thiophen-2-ylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methylpiperidin-1-yl)-2-thiophen-2-ylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity to biological targets, while the thiophene ring can contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
1-(2-Methylpiperidin-1-yl)-2-furan-2-ylethanone: Similar structure but with a furan ring instead of a thiophene ring.
1-(2-Methylpiperidin-1-yl)-2-pyridin-2-ylethanone: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: 1-(2-Methylpiperidin-1-yl)-2-thiophen-2-ylethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-10-5-2-3-7-13(10)12(14)9-11-6-4-8-15-11/h4,6,8,10H,2-3,5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBODDJXBCIVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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